4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(oxetan-3-yloxy)-2-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXAUBPVLJKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)OC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxetane Group: The oxetane moiety can be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with a suitable leaving group on the pyrimidine ring.
Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.
Reduction: Reduction reactions could target the pyrimidine ring or the oxetane moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the oxetane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine may have applications in several fields:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The oxetane group could enhance binding affinity or selectivity, while the pyrimidine ring might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The oxetane group in this compound provides a balance of rigidity and polarity, improving aqueous solubility compared to bulkier aromatic substituents (e.g., 3-nitrophenoxy or benzamide groups in other derivatives) . Electron-withdrawing groups (e.g., nitro in 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine) enhance electrophilicity, facilitating nucleophilic substitution reactions, whereas the oxetane’s electron-donating nature may stabilize charge distribution .
Molecular Weight and Bioavailability :
- At 195.24 g/mol, this compound has a lower molecular weight than analogs like the benzamide derivative (439.51 g/mol), suggesting better permeability in biological membranes .
Functional Group Interactions: The isopropyl group at the 2-position is conserved in some analogs (e.g., 4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]-N-[4-(propan-2-yl)phenyl]benzamide), indicating its role in steric shielding or hydrophobic interactions . Sulfur-containing derivatives (e.g., benzylsulfanyl-substituted pyrimidines) exhibit distinct reactivity profiles, such as participation in disulfide bond formation, which is absent in the oxetane-containing compound .
Biological Activity
4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
The compound features an oxetane ring, which contributes to its unique chemical properties. The pyrimidine moiety is known for its versatility in biological systems, often serving as a scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The oxetane group may enhance binding affinity or selectivity, while the pyrimidine ring can interact with nucleic acids or proteins, modulating their activity .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related pyrimidine derivatives have shown potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis. This dual inhibitory mechanism suggests a promising avenue for developing anticancer agents .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary studies indicate that similar compounds exhibit IC50 values in the low micromolar range against COX-1 and COX-2 enzymes, indicating their effectiveness as anti-inflammatory agents .
Case Studies
- Synthesis and Evaluation : A study synthesized various oxetane-containing pyrimidines and evaluated their biological activities. The results demonstrated that certain derivatives exhibited promising cytotoxicity against cancer cell lines, supporting further investigation into their therapeutic potential .
- In Vivo Studies : In animal models, related pyrimidine compounds have shown efficacy in reducing inflammation and tumor growth, providing a basis for clinical applications. These studies highlight the need for further exploration of this compound in therapeutic contexts .
Table 1: Biological Activities of Related Pyrimidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
